molecular formula C25H24N2O3S B11413960 N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide

N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11413960
M. Wt: 432.5 g/mol
InChI Key: CWVDKIKMCRTNHB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting with the synthesis of the quinoline core, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.

    Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the quinoline-sulfonamide intermediate with the 2,3-dimethylphenyl group under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing advanced purification techniques like chromatography.

    Automation: Utilizing automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or sulfonamide derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in material science or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Quinoline Derivatives: Compounds like chloroquine, used as antimalarial agents.

Uniqueness

N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide is unique due to its combined structural features of quinoline and sulfonamide, which may confer distinct chemical and biological properties not observed in simpler analogs.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H24N2O3S/c1-17-9-8-14-23(19(17)3)27(31(29,30)22-12-5-4-6-13-22)16-21-15-20-11-7-10-18(2)24(20)26-25(21)28/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

CWVDKIKMCRTNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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